Ribosylparomamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
55781-25-4 |
|---|---|
Molecular Formula |
C17H33N3O11 |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol |
InChI |
InChI=1S/C17H33N3O11/c18-4-1-5(19)14(30-16-8(20)12(26)10(24)6(2-21)28-16)15(9(4)23)31-17-13(27)11(25)7(3-22)29-17/h4-17,21-27H,1-3,18-20H2/t4-,5+,6-,7-,8-,9+,10-,11-,12-,13-,14-,15-,16-,17+/m1/s1 |
InChI Key |
QTUJBJINYXOXOU-GDUAHMARSA-N |
SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)O)O)O)N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O)N |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)O)O)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LL BM408 LL-BM 408 LL-BM-408 LL-BM408 ribosylparomamine |
Origin of Product |
United States |
Ribosylparomamine Biosynthesis and Microbial Production
Elucidation of the Ribosylparomamine Biosynthetic Pathway
The journey from precursor molecules to the final this compound structure is a fascinating example of nature's chemical precision. Researchers have painstakingly unraveled this pathway, identifying the enzymes that catalyze each step and the genes that encode them.
Identification of Key Biosynthetic Enzymes
The biosynthesis of this compound from its precursor, paromamine (B1213074), is a two-step enzymatic process. vulcanchem.com The primary enzymes involved are a phosphoribosyltransferase and a phosphatase. vulcanchem.com
The initial and rate-limiting step is catalyzed by neamine (B104775) phosphoribosyltransferase , an enzyme that facilitates the transfer of a ribosyl group from a donor molecule to paromamine. vulcanchem.comnih.gov This reaction results in the formation of a phosphorylated intermediate.
Following the ribosylation step, a phosphatase enzyme comes into play. vulcanchem.com Its role is to remove the phosphate (B84403) group from the intermediate, yielding the final product, this compound. vulcanchem.com
Table 1: Key Enzymes in this compound Biosynthesis
| Enzyme | Function |
|---|---|
| Neamine phosphoribosyltransferase | Transfers a ribosyl group to paromamine. vulcanchem.com |
| Phosphatase | Removes the phosphate group from the intermediate. vulcanchem.com |
Characterization of Biosynthetic Genes
The genetic blueprints for these essential enzymes are housed within biosynthetic gene clusters (BGCs) in antibiotic-producing bacteria, most notably in species of Streptomyces. vulcanchem.comnih.gov The characterization of these genes has been pivotal in understanding and manipulating the production of this compound and its downstream antibiotic derivatives. kegg.jpgenome.jp
In Streptomyces ribosidificus, the producer of ribostamycin (B1201364), the gene cluster responsible for this compound biosynthesis contains the genes btrL and btrP. vulcanchem.com The btrL gene encodes the neamine phosphoribosyltransferase, while the btrP gene codes for the phosphatase. vulcanchem.com The presence of this conserved gene cluster in various aminoglycoside-producing actinomycetes underscores its fundamental role in this biosynthetic pathway. vulcanchem.com
Similarly, studies on Streptomyces kanamyceticus, the producer of kanamycin (B1662678), have identified homologous genes essential for the synthesis of related aminoglycosides. kegg.jpgenome.jp The investigation of these gene clusters not only confirms the biosynthetic pathway but also opens avenues for heterologous expression and pathway engineering to produce novel antibiotic structures. genome.jpnih.gov
Table 2: Biosynthetic Genes for this compound
| Gene | Encoded Enzyme | Organism |
|---|---|---|
| btrL | Neamine phosphoribosyltransferase | Streptomyces ribosidificus vulcanchem.com |
| btrP | Phosphatase | Streptomyces ribosidificus vulcanchem.com |
Precursor Incorporation and Pathway Intermediates
The biosynthesis of this compound begins with the precursor molecule paromamine . vulcanchem.com The pathway then proceeds through a distinct intermediate before arriving at the final product.
The first key step involves the incorporation of a ribose unit. The donor molecule for this ribosylation is 5-phospho-α-D-ribose 1-diphosphate (PRPP) . vulcanchem.com The enzyme neamine phosphoribosyltransferase (encoded by btrL) catalyzes the transfer of the ribosyl phosphate moiety from PRPP to the 5-hydroxyl group of the paromamine core. vulcanchem.com This reaction forms the intermediate, 5''-phosphothis compound . vulcanchem.com
In the final step, the phosphatase enzyme (encoded by btrP) hydrolyzes the phosphate group from 5''-phosphothis compound, yielding This compound . vulcanchem.com This dephosphorylation step is crucial for the subsequent glycosylation reactions that lead to the formation of more complex aminoglycosides like ribostamycin.
This pathway highlights an efficient strategy employed by microorganisms, utilizing a common precursor and a short series of enzymatic modifications to generate a key building block for a diverse family of antibiotics. unido.org
Genetic Regulation of this compound Biosynthesis
The production of secondary metabolites like this compound is a tightly controlled process within the cell, ensuring that these often energetically expensive molecules are synthesized at the appropriate time and in the correct amounts. nih.gov This regulation occurs at multiple levels, from the transcription of biosynthetic genes to post-transcriptional and translational controls. wikipedia.orgslideshare.net
Transcriptional Control Mechanisms
The expression of the this compound biosynthetic genes is primarily regulated at the transcriptional level. pressbooks.pub This control is often orchestrated by pathway-specific regulatory proteins, which are themselves encoded within the biosynthetic gene cluster. These regulators can act as activators or repressors, responding to various intracellular and environmental signals. wikipedia.org
In many antibiotic-producing Streptomyces species, the expression of secondary metabolite gene clusters is under the control of global regulators that respond to nutritional cues and developmental signals. nih.gov For instance, the onset of antibiotic production is often triggered during the stationary phase of growth, a response mediated by complex signaling cascades. nih.gov
Post-Transcriptional and Translational Regulation
Beyond the initial act of transcription, the regulation of gene expression continues at the post-transcriptional and translational levels. nih.govlibretexts.org These mechanisms provide a finer layer of control, allowing for rapid adjustments to the levels of biosynthetic enzymes in response to changing cellular needs. nih.govnih.gov
Post-transcriptional regulation can involve the processing and stability of the messenger RNA (mRNA) transcripts. libretexts.orgmdpi.com For example, the lifespan of the mRNA molecules encoding the biosynthetic enzymes can be modulated, thereby controlling the amount of protein that is synthesized. pressbooks.pubnih.gov RNA-binding proteins and small non-coding RNAs can play a crucial role in this process by influencing mRNA stability and translation efficiency. nih.govmdpi.com
Translational regulation directly controls the rate at which the mRNA is translated into protein. nih.gov This can be achieved through feedback inhibition, where the final product or an intermediate of the biosynthetic pathway binds to the mRNA or a regulatory protein to inhibit further translation. nih.gov While specific examples of post-transcriptional and translational regulation for this compound biosynthesis are not yet fully elucidated, these mechanisms are known to be widespread in the control of secondary metabolite production in bacteria. nih.govmdpi.com
Regulatory Networks and Metabolite Sensing
The production of antibiotics in Streptomyces is often controlled by complex and interconnected regulatory systems that translate environmental and cellular signals into specific responses. researchgate.net These systems include global regulators which can affect the expression of multiple secondary metabolite gene clusters. google.com For instance, pleiotropic regulators such as AdpA, DasR, and two-component systems (TCSs) like PhoP/PhoR play a significant role. Current time information in Meløy, NO. The DasR regulator, in particular, is known to repress antibiotic production in response to the availability of N-acetylglucosamine, linking primary metabolism to secondary metabolite biosynthesis. researchgate.net The expression of pathway-specific activators is often under the control of these global regulatory networks. google.com
Within the biosynthetic gene clusters for neomycin-type aminoglycosides, which include the ribostamycin (rib) cluster, a specific three-component sensor-response regulator system has been identified. nih.gov This system, comprising conserved proteins from the G/H/I-sets, is thought to be involved in the cluster-specific regulation of the biosynthetic genes. nih.gov The genes for the enzymes directly responsible for this compound synthesis, neamine phosphoribosyltransferase (BtrL) and phosphatase (BtrP), are located in the btr gene cluster in Streptomyces ribosidificus, indicating a conserved genetic basis for this part of the pathway. jst.go.jp
Metabolite sensing is another critical layer of regulation. Microorganisms have evolved mechanisms to detect the presence of specific small molecules, including their own antibiotic products, and modulate gene expression accordingly. researchgate.net In the context of aminoglycosides, this is often achieved through riboswitches. A riboswitch is a regulatory segment of a messenger RNA (mRNA) molecule that binds directly to a small molecule, leading to a change in the mRNA's conformation. researchgate.net This structural change can then affect either transcription or translation, thereby controlling the expression of the associated genes. For some aminoglycoside resistance genes, a riboswitch in the leader RNA senses the antibiotic's presence. researchgate.netnih.gov In the absence of the aminoglycoside, the ribosome-binding site is hidden, preventing translation. researchgate.net When the aminoglycoside binds to the riboswitch, the mRNA structure shifts, exposing the ribosome-binding site and allowing the synthesis of resistance proteins. researchgate.net This mechanism allows the cell to produce resistance enzymes only when the antibiotic is present, preventing unnecessary protein synthesis. While primarily studied in the context of resistance, such sensing mechanisms are indicative of the sophisticated ways bacteria manage the production and effects of potent bioactive molecules like aminoglycosides.
Strategies for Microbial Production Optimization of this compound
To meet the demand for aminoglycoside antibiotics, significant research has focused on optimizing the microbial production of key intermediates like this compound and its derivatives. Strategies primarily involve the genetic engineering of producing strains and the meticulous optimization of fermentation process parameters.
Genetic engineering and synthetic biology offer powerful tools to enhance the production yield of desired secondary metabolites. dtu.dkjmb.or.kr These approaches can overcome bottlenecks in biosynthetic pathways and redirect cellular resources toward the target compound.
One effective strategy is the heterologous expression of the entire biosynthetic gene cluster in a well-characterized and robust host. The complete gene cluster for ribostamycin from Streptomyces ribosidificus has been successfully expressed in Streptomyces lividans TK24, a non-aminoglycoside producer. nih.gov This demonstrated that a heterologous host could indeed produce the antibiotic, opening avenues for production in more easily manipulated or faster-growing strains. nih.gov Further research has even shown the potential for producing ribostamycin derivatives in engineered Escherichia coli, highlighting the possibility of using prokaryotic hosts beyond Streptomyces. medkoo.com
| Strategy | Description | Organism(s) | Example/Outcome | Reference |
|---|---|---|---|---|
| Heterologous Expression | Transferring the entire biosynthetic gene cluster into a different host organism. | Streptomyces lividans, Escherichia coli | The ribostamycin gene cluster from S. ribosidificus was expressed in S. lividans, resulting in ribostamycin production. | nih.gov |
| Gene Amplification | Increasing the copy number of specific genes, such as those for resistance or biosynthesis. | Streptomyces kanamyceticus, Streptomyces fradiae | Amplification of an aminoglycoside acetyltransferase gene led to substantially increased production of kanamycin and neomycin. | jst.go.jp |
| Combinatorial Biosynthesis | Expressing genes from different pathways in an engineered host to create novel derivatives. | Escherichia coli | Expression of ribostamycin biosynthesis genes in an engineered paromamine-producing E. coli led to ribostamycin derivatives. | researchgate.net |
Optimizing the conditions under which microbial strains are cultivated is crucial for maximizing the yield and productivity of secondary metabolites. mdpi.com For Streptomyces fermentations, key parameters include the composition of the culture medium, pH, temperature, aeration, and agitation.
The choice of carbon and nitrogen sources significantly influences both microbial growth and antibiotic production. For various Streptomyces species, glucose and starch are commonly evaluated as primary carbon sources. nih.gov In one study on Streptomyces yanglinensis, 3% starch was found to be more efficient than glucose for producing antifungal substances. nih.gov The optimization of media components using response surface methodology (RSM) has proven effective in significantly enhancing metabolite production. nih.govnih.gov For instance, optimizing glucose and calcium chloride concentrations for a Streptomyces strain resulted in a 12.33% increase in antibacterial activity. nih.govplos.org
Physical parameters must also be carefully controlled. The optimal pH for antibiotic production in Streptomyces is often near neutral, with a pH of 6.5 being optimal for S. yanglinensis. frontiersin.org Temperature is another critical factor; a study on S. yanglinensis identified 28°C as the ideal temperature for fermentation. nih.gov Dissolved oxygen (DO) is vital as the biosynthesis of most antibiotics is an aerobic process. nih.gov A minimum DO concentration of around 20% saturation was required for high growth and activity in S. yanglinensis. nih.gov This is controlled by adjusting aeration and agitation rates. However, excessive agitation can cause high shear stress, which can damage the filamentous mycelia of Streptomyces and negatively impact production. nih.govnih.gov An optimal agitation of 200 rpm and an aeration rate of 0.75 vvm (volume of air per volume of medium per minute) were found to be effective for S. yanglinensis in a 5 L fermenter. nih.gov
The following table presents typical ranges and optimal values for key fermentation parameters for Streptomyces species, which are relevant for the production of this compound-derived antibiotics.
| Parameter | Typical Range/Value | Significance | Reference |
|---|---|---|---|
| Temperature | 28-30°C | Affects enzyme activity and microbial growth rate. | nih.govplos.org |
| pH | 6.5-7.0 | Influences nutrient uptake and enzyme stability. Optimal pH is often near neutral. | nih.govfrontiersin.org |
| Carbon Source | Starch, Glucose | Primary energy and carbon source for growth and biosynthesis. | nih.gov |
| Agitation Speed | 150-250 rpm | Ensures mixing and nutrient distribution, but high shear can damage mycelia. | nih.gov |
| Aeration Rate | 0.5-1.0 vvm | Provides dissolved oxygen essential for aerobic biosynthesis. | nih.gov |
| Dissolved Oxygen (DO) | >20% saturation | Crucial for the synthesis of bioactive compounds. | nih.gov |
Translating a successful lab-scale fermentation process to an industrial scale presents significant challenges. The hydrodynamic conditions in large bioreactors are different from those in small shake flasks, and these differences can profoundly impact the physiology and productivity of filamentous bacteria like Streptomyces. researchgate.netnih.gov
One of the primary challenges is managing hydromechanical stress. The agitation required to ensure homogeneity and adequate oxygen transfer in a large-volume bioreactor can create powerful shear forces. nih.gov These forces can affect the morphology of Streptomyces, leading to smaller, more fragmented mycelia, which can alter production characteristics. researchgate.net The power dissipated by impellers, especially in gassed conditions, varies throughout the vessel, creating zones of high and low stress that the microorganisms experience. researchgate.net
Maintaining sufficient oxygen transfer is another critical factor. As the volume of the fermenter increases, ensuring that all cells have access to enough oxygen becomes more difficult. nih.gov The aeration rate and agitation speed must be carefully balanced to maintain the desired dissolved oxygen level without causing excessive shear stress. nih.gov Studies on scaling up Streptomyces fermentations from 5 L to 15 L and 30 L have shown that maintaining optimized parameters like agitation speed (200 rpm) and aeration rate (0.75 vvm) can lead to consistent results, although some variation is expected. nih.gov
Furthermore, the complexity of the fermentation broth, which becomes highly viscous due to filamentous growth, complicates mixing and mass transfer. researchgate.net The use of continuous or fed-batch fermentation strategies, where nutrients are added incrementally, can help control growth and maintain optimal production conditions over a longer period. engineering.org.cn The successful scale-up of antibiotic production requires a deep understanding of the interplay between the microorganism's physiology and the bioreactor's hydrodynamic environment. researchgate.netnih.gov
Synthetic Strategies for Ribosylparomamine and Its Analogues
Total Synthesis Approaches to Ribosylparomamine
The total synthesis of complex natural products like this compound is a significant undertaking that drives the development of new synthetic methods and strategies. epfl.chscripps.edu These endeavors provide a platform to test the limits of current chemical technology and often lead to innovative solutions for constructing complex molecular frameworks. scripps.edu
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available starting materials. numberanalytics.comdeanfrancispress.com For this compound, the key retrosynthetic disconnections would logically occur at the glycosidic linkages, which are the bonds connecting the three main components: the 2-deoxystreptamine (B1221613) (2-DOS) core, the amino-glucose moiety, and the ribose unit. ontosight.ai
This disconnection approach breaks down the complex target into three more manageable building blocks, or synthons. numberanalytics.comdeanfrancispress.com The primary challenge then becomes the stereocontrolled formation of these glycosidic bonds in the forward synthesis, ensuring the correct anomeric configuration (α for the glucosamine (B1671600) and β for the ribose) and the specific attachment points on the 2-DOS core. ontosight.ai
A typical retrosynthetic plan for this compound might look like this:
| Target Molecule | Key Disconnections | Precursors/Synthons |
| This compound | Glycosidic bonds | 2-Deoxystreptamine derivative, Protected aminosugar donor, Protected ribofuranosyl donor |
Stereoselective Synthesis Methodologies
Achieving the correct stereochemistry is paramount in the synthesis of bioactive molecules like this compound. wiley.comnumberanalytics.com Stereoselective synthesis aims to produce a specific stereoisomer of a product, which is crucial as different stereoisomers can have vastly different biological activities. wiley.com
In the context of this compound synthesis, key stereoselective methodologies include:
Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of a reaction. numberanalytics.com For instance, asymmetric hydrogenation or amination could be employed in the synthesis of the chiral 2-deoxystreptamine core or the aminosugar component. numberanalytics.comnih.gov
Chiral Pool Synthesis: Utilizing readily available chiral starting materials from nature, such as carbohydrates or amino acids, to construct the chiral building blocks. The inherent stereochemistry of the starting material is carried through the synthetic sequence.
Substrate-Controlled Diastereoselective Reactions: The existing stereocenters in a molecule can influence the stereochemical outcome of subsequent reactions. This is particularly relevant in glycosylation reactions, where the stereochemistry of the glycosyl donor and acceptor can direct the formation of the desired anomeric linkage.
Enzyme-Catalyzed Reactions: Biocatalysts like enzymes can offer unparalleled stereoselectivity under mild reaction conditions. numberanalytics.com
For example, the stereoselective dihydroxylation of an allylic intermediate could be used to install specific hydroxyl groups with the correct orientation. nih.gov
Advanced Synthetic Transformations in this compound Construction
The construction of a complex molecule like this compound necessitates the use of advanced and efficient chemical reactions. numberanalytics.com Some key transformations that would be instrumental in its total synthesis include:
Glycosylation Reactions: The formation of the glycosidic bonds is the cornerstone of the synthesis. Modern glycosylation methods, often employing glycosyl donors with specific leaving groups and promoted by various activators, are crucial for achieving high yields and stereoselectivity. The choice of protecting groups on the sugar moieties is also critical to direct the reactivity and prevent unwanted side reactions.
Protecting Group Manipulations: The numerous hydroxyl and amino groups in this compound require a sophisticated strategy of protection and deprotection. Orthogonal protecting groups, which can be removed under different specific conditions, are essential to selectively unmask functional groups for subsequent reactions.
Carbon-Nitrogen Bond Formation: The introduction of the amino groups on the 2-deoxystreptamine and the sugar ring is a key step. This can be achieved through various methods, including reductive amination, nucleophilic substitution with nitrogen nucleophiles, or the reduction of azides.
Divergent and Convergent Synthesis Strategies for this compound Analogues
While total synthesis validates the structure of a natural product, the ability to generate analogues is crucial for exploring structure-activity relationships (SAR) and developing new therapeutic agents. Divergent and convergent synthetic strategies are powerful approaches for creating libraries of related compounds. wikipedia.orgwikipedia.org
Scaffold Modification and Derivatization Approaches
A common strategy for generating analogues is to modify a common scaffold or intermediate. nih.govnih.gov In a divergent synthesis, a central core structure is synthesized and then treated with a variety of reagents to create a diverse set of final products. wikipedia.org
For this compound analogues, this could involve:
Modification of the 2-Deoxystreptamine Core: Introducing different substituents on the 2-DOS ring to probe their effect on ribosomal binding and antibacterial activity.
Derivatization of the Sugar Moieties: Altering the functional groups on the aminosugar or the ribose unit. This could include changing the stereochemistry of hydroxyl groups, replacing them with other functionalities, or attaching different substituents.
Varying the Glycosylation Pattern: Connecting the sugar units to different positions on the 2-DOS core to understand the importance of the natural linkage pattern.
A convergent synthesis, on the other hand, involves the independent synthesis of different fragments that are then combined in the final steps. wikipedia.orgresearchgate.net This approach is efficient because it allows for the parallel synthesis of various building blocks, which can then be mixed and matched to rapidly generate a library of analogues. wikipedia.org For instance, different sugar derivatives and modified 2-DOS cores could be synthesized separately and then coupled in various combinations. researchgate.net
| Synthetic Strategy | Description | Application to this compound Analogues |
| Divergent Synthesis | A common intermediate is elaborated into a variety of final products. wikipedia.org | A synthesized this compound core could be subjected to various final-step modifications. |
| Convergent Synthesis | Fragments are synthesized independently and then coupled. wikipedia.org | Different sugar and aminocyclitol fragments can be synthesized in parallel and combined to create diverse analogues. researchgate.net |
Biology-Oriented and Diversity-Oriented Synthesis for this compound Derivatives
Biology-Oriented Synthesis (BIOS) focuses on creating compound libraries based on scaffolds that are known to be biologically active. nih.govnih.gov The rationale is that such "privileged scaffolds" are more likely to interact with biological targets. brandon-russell.com For this compound, a BIOS approach would involve using the aminoglycoside scaffold as a starting point and systematically modifying it to explore biologically relevant chemical space. nih.govnih.gov
Diversity-Oriented Synthesis (DOS) aims to generate structurally diverse and complex molecules to explore a wider range of chemical space, increasing the chances of discovering novel biological activities. scispace.commdpi.comcam.ac.uk A DOS strategy for this compound derivatives might involve using a common starting material and, through a series of branching reaction pathways, creating a library of compounds with diverse skeletons and stereochemistry. cureffi.orgbeilstein-journals.org This approach is less focused on mimicking the natural product and more on generating novel molecular architectures. scispace.commdpi.com
Both BIOS and DOS are powerful tools in chemical biology and drug discovery, providing access to novel compounds that can be screened for desired biological properties. brandon-russell.commdpi.com
Chemoenzymatic Synthesis for this compound Analogues
Chemoenzymatic synthesis provides a powerful strategy for generating analogues of this compound by combining the selectivity of enzymes with the versatility of chemical reactions. This approach circumvents the need for complex protecting group strategies often required in traditional chemical synthesis of aminoglycosides. rsc.orgucl.ac.uk Research in this area has focused on utilizing various enzymes to modify the core structures of aminoglycosides, including paromamine (B1213074), to create novel derivatives.
A prominent chemoenzymatic strategy involves the regioselective modification of the C-6' position of aminoglycoside scaffolds. This is often achieved in a two-step process where a transaminase enzyme first deaminates the 6'-amino group to generate a C-6' aldehyde. This reactive intermediate can then undergo subsequent chemical modifications, such as reductive amination, to introduce a variety of substituents at this position. rsc.orgucl.ac.uk For instance, the transaminase GenB4 has been successfully used to deaminate gentamicin (B1671437) C1a, creating an aldehyde that was subsequently converted into eleven novel 6'-gentamicin C1a analogues with varying degrees of conversion (13–90%). rsc.org This method is applicable to both pseudodisaccharide and pseudotrisaccharide aminoglycosides. rsc.org
Another key chemoenzymatic method involves the use of aminoglycoside acetyltransferases (AACs). These enzymes, which are often involved in bacterial resistance, can be repurposed for synthetic applications. By utilizing unnatural acyl-coenzyme A analogues as substrates, AACs can catalyze the transfer of novel acyl groups to the amino functions of aminoglycosides, leading to a diverse range of N-acylated analogues. capes.gov.br The enzymes AAC(6')-APH(2'') and AAC(3)-IV have demonstrated broad substrate promiscuity, accepting various aminoglycosides and acyl-coenzyme A derivatives, enabling the generation of both homo- and hetero-di-N-acylated products. capes.gov.br
Glycosyltransferases (GTs) also play a crucial role in the chemoenzymatic synthesis of aminoglycoside analogues. The substrate-flexible glycosyltransferase KanM2, for example, has been used to synthesize novel pseudo-trisaccharide analogues. The process starts with the acid hydrolysis of commercially available aminoglycosides to yield pseudodisaccharides, which then serve as acceptor substrates for KanM2 in an enzymatic glycosylation reaction. nih.gov This approach has led to the creation of five new pseudo-trisaccharide analogues, including a kanamycin (B1662678) C derivative (6'-methyl-3''-deamino-3''-hydroxykanamycin C), which was identified as a promising candidate for further study. nih.gov
Similarly, trehalose (B1683222) synthase (TreT) has been employed in the efficient, two-step chemoenzymatic synthesis of trehalosamine, an aminoglycoside antibiotic. This method utilizes the enzyme's ability to catalyze glycosylation, demonstrating the potential of synthases in constructing the core disaccharide structure of such molecules. nih.gov
These examples highlight the modularity and efficiency of chemoenzymatic strategies in generating libraries of this compound analogues for further investigation.
Table 1: Examples of Chemoenzymatic Synthesis of Aminoglycoside Analogues
| Enzyme(s) | Starting Material(s) | Product Type | Key Findings | Reference(s) |
| Transaminase (e.g., GenB4) & Reductive Amination | Gentamicin C1a | 6'-modified analogues | Generated 11 novel 6'-gentamicin C1a analogues. | rsc.org |
| Aminoglycoside Acetyltransferases (AACs) | Various aminoglycosides & unnatural acyl-CoA | N-acylated analogues | Demonstrated broad substrate promiscuity for both enzyme and acyl-CoA. | capes.gov.br |
| Glycosyltransferase (KanM2) | Hydrolyzed commercial aminoglycosides | Pseudo-trisaccharide analogues | Synthesized five novel analogues and evaluated their biological activities. | nih.gov |
| Trehalose Synthase (TreT) | Glucose, UDP-GlcNAc | Trehalosamine | Developed a 2-step chemoenzymatic synthesis for an aminoglycoside antibiotic. | nih.gov |
Biosynthesis-Inspired Chemical Synthesis of this compound
The chemical synthesis of complex natural products like this compound can be significantly informed and guided by an understanding of their natural biosynthetic pathways. The biosynthesis of 2-deoxystreptamine (2-DOS)-containing aminoglycosides, a class to which this compound belongs, involves a series of enzymatic steps that construct and modify the core scaffold. researchgate.netpsu.edu Paromamine itself is a key pseudodisaccharide intermediate in the biosynthesis of major aminoglycosides such as kanamycin and gentamicin. biorxiv.org
The biosynthetic journey to paromamine begins with D-glucose-6-phosphate (Glc-6-P) and proceeds through the formation of the central 2-DOS ring. researchgate.netbiorxiv.org This shared pathway provides a blueprint for synthetic chemists. For instance, the enzymatic steps leading from the 2-DOS scaffold to paromamine and subsequently to more complex structures like gentamicin A2 have been identified. researchgate.netresearchgate.net This knowledge allows for a retrosynthetic analysis that mirrors nature's approach, targeting key intermediates like paromamine.
Key enzymatic modifications in these pathways offer inspiration for synthetic transformations. For example, the enzyme paromamine 6'-oxidase (encoded by genes such as kanI, btrQ, or neoG) is responsible for the oxidation of the 6'-hydroxyl group of paromamine. qmul.ac.uk This oxidation is a prelude to a subsequent transamination step that installs the 6'-amino group found in kanamycin. qmul.ac.uk This two-step biological process can inspire a chemical equivalent, where a selective oxidation of the 6'-hydroxyl is followed by a reductive amination to achieve the same transformation.
Furthermore, the C3'-deoxygenation of paromamine is a critical step in the biosynthesis of apramycin, an antibiotic resistant to modification by 3'-phosphotransferases. This transformation is catalyzed by a radical S-adenosylmethionine (SAM) enzyme, AprD4, and an NADPH-dependent reductase, AprD3. researchgate.net AprD4 dehydrates paromamine, and AprD3 reduces the resulting intermediate to yield lividamine (3'-deoxyparomamine). researchgate.net Understanding this radical-based enzymatic mechanism can inspire the development of novel chemical methods for selective deoxygenation at the C3' position, a challenging feat in traditional carbohydrate chemistry.
The elucidation of the gentamicin biosynthetic gene cluster has revealed the roles of specific enzymes in tailoring the paromamine core. The methyltransferase GenK, for instance, is crucial for directing the pathway towards the production of the gentamicin C complex. researchgate.net Other enzymes like GenP (a phosphotransferase) and the PLP-dependent enzymes GenB3 and GenB4 are involved in a dideoxygenation process. researchgate.net These findings highlight specific enzymatic functions that can be mimicked by chemical reagents to achieve similar structural modifications on a synthetic paromamine scaffold. By dissecting these biological pathways, chemists can devise more efficient and rational synthetic routes to this compound and its derivatives, leveraging nature's solutions to complex chemical problems.
Table 2: Key Biosynthetic Enzymes and Their Potential Inspiration for Chemical Synthesis
| Enzyme | Function in Biosynthesis | Potential Synthetic Mimicry | Reference(s) |
| Paromamine 6'-oxidase (e.g., KanI) | Oxidation of 6'-hydroxyl on paromamine | Selective chemical oxidation (e.g., using TEMPO) | qmul.ac.uk |
| Neamine (B104775) transaminase | Amination at the 6'-position | Reductive amination of a 6'-oxo intermediate | qmul.ac.uk |
| AprD4 (Radical SAM enzyme) & AprD3 (Reductase) | C3'-deoxygenation of paromamine | Radical-based deoxygenation reactions (e.g., Barton-McCombie deoxygenation) | researchgate.net |
| GenK (Methyltransferase) | Methylation of the garamine (B8066852) moiety | Regioselective chemical methylation | researchgate.net |
Molecular Mechanisms of Ribosylparomamine Action
Ribosomal Binding and Inhibition of Protein Synthesis
Ribosylparomamine belongs to the aminoglycoside class of antibiotics, which are known to inhibit protein synthesis by binding to the ribosome. microbenotes.com These inhibitors can interfere with various stages of translation, including initiation, elongation, and termination. libretexts.orgwikipedia.org The primary mechanism of action for this compound involves its high-affinity binding to the ribosomal RNA (rRNA), which forms the structural and catalytic core of the ribosome. microbenotes.com This binding event is a crucial first step that triggers a cascade of downstream effects, ultimately halting the production of essential proteins for bacterial survival.
The primary target of this compound within the ribosome is the 16S rRNA, a key component of the small ribosomal subunit (30S). nih.gov Specifically, it binds to the A-site of the 16S rRNA. microbenotes.com The A-site is a critical region responsible for decoding the messenger RNA (mRNA) and selecting the correct aminoacyl-tRNA during protein synthesis.
The interaction between this compound and the A-site is characterized by specific molecular contacts. For instance, the antibiotic paromomycin (B158545), a closely related aminoglycoside, is known to bind to the A-site of rRNA. microbenotes.com This binding can induce conformational changes in the rRNA, such as the flipping out of conserved nucleotide bases like A1492 and A1493. researchgate.net These structural alterations are crucial for the drug's inhibitory effect. The binding of aminoglycosides is typically characterized by their polycationic nature, which facilitates a high binding affinity for the negatively charged nucleic acids of the rRNA. microbenotes.com
The specificity of this interaction is vital for the drug's function. The binding pocket for this compound and other aminoglycosides is highly conserved across many bacterial species, contributing to their broad-spectrum activity. The interaction is not with the phosphate (B84403) backbone but rather with the nucleic acid bases, subject to electronic and steric constraints. microbenotes.com
The structural changes induced by this compound in the 30S subunit can interfere with the intricate network of interactions required for stable subunit association. The stability of the ribosome is also dependent on factors like magnesium ion concentration, which plays a role in neutralizing the charge of the rRNA backbone and stabilizing the ribosome's tertiary structure. mdpi.com By altering the conformation of the 16S rRNA, this compound can indirectly affect the stability of the entire ribosomal complex. This disruption of the ribosomal structure can lead to a non-functional ribosome, thereby inhibiting protein synthesis.
The process of protein synthesis is a highly regulated three-stage process involving initiation, elongation, and termination. researchgate.net this compound's interference with the ribosome can disrupt all three phases.
Initiation: This is often the rate-limiting step in protein synthesis and involves the assembly of the ribosomal subunits, mRNA, and initiator tRNA. lidsen.comnih.gov While some antibiotics, like linezolid, specifically target this stage, the structural distortions caused by this compound in the 30S subunit can also hinder the proper formation of the initiation complex. microbenotes.comlibretexts.org
Elongation: This is a cyclical process where amino acids are added to the growing polypeptide chain. researchgate.net It is a primary target for many protein synthesis inhibitors. libretexts.org this compound's binding to the A-site directly obstructs the binding of aminoacyl-tRNA, a crucial step in elongation. basicmedicalkey.com This blockage prevents the addition of new amino acids to the polypeptide chain, effectively halting protein synthesis. microbenotes.com Furthermore, some antibiotics can inhibit the translocation step of elongation, where the ribosome moves along the mRNA. wikipedia.org
The table below summarizes the effects of various protein synthesis inhibitors on the different stages of translation.
| Stage of Translation | Inhibitor Examples | Mechanism of Inhibition |
| Initiation | Linezolid | Prevents the formation of the initiation complex. libretexts.org |
| Elongation | Tetracyclines, Chloramphenicol, Macrolides | Block the A-site, inhibit peptidyl transferase, or inhibit translocation. libretexts.orgbasicmedicalkey.com |
| Termination | Streptogramins | Cause premature release of the peptide chain. libretexts.org |
Modulation of Ribosomal Decoding and Fidelity
Beyond simply inhibiting protein synthesis, this compound also affects the accuracy of the process, a property known as ribosomal fidelity. The ribosome has evolved to translate the genetic code with a high degree of accuracy, ensuring that the correct proteins are produced. aps.org this compound's interaction with the A-site disrupts the mechanisms that ensure this fidelity.
The accuracy of protein synthesis relies on the precise recognition of the mRNA codon by the corresponding anticodon of the tRNA molecule. nih.gov This interaction occurs within the A-site of the ribosome. The ribosome actively monitors this interaction to ensure that only the correct (cognate) tRNA is accepted. researchgate.net
This compound's binding to the A-site interferes with this monitoring process. The presence of the antibiotic can stabilize the binding of near-cognate tRNAs, which have a single mismatch with the mRNA codon. researchgate.net This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, a phenomenon known as misreading or mistranslation. The binding of paromomycin, for example, can mimic the conformational changes that normally occur upon binding of a cognate tRNA, thereby tricking the ribosome into accepting an incorrect tRNA. researchgate.net
This perturbation of the codon-anticodon interaction is a key aspect of this compound's mechanism of action. The resulting production of aberrant proteins can be toxic to the bacterial cell, contributing to the antibiotic's bactericidal effect.
The process of tRNA selection and accommodation into the A-site is a dynamic process involving conformational changes in both the tRNA and the ribosome. researchgate.netmdpi.com The binding of a cognate tRNA triggers a series of conformational changes that lead to its full accommodation into the A-site and the subsequent steps of protein synthesis.
This compound disrupts these dynamics. By binding to the A-site, it can alter the energy landscape of tRNA binding, making it more favorable for near-cognate tRNAs to bind and be incorporated. aps.org The presence of the antibiotic can affect the transition between different conformational states of the ribosome and the tRNA, leading to a breakdown in the proofreading mechanisms that normally ensure high fidelity. nih.gov
The dynamic nature of the tRNA molecule within the A-site is crucial for the decoding process. mdpi.com Any interference with these dynamics, such as that caused by this compound, can have profound effects on the accuracy and efficiency of protein synthesis.
Interactions with Ribosome-Associated Factors and Enzymes
This compound's impact on protein synthesis extends beyond simple binding to the rRNA; it profoundly influences the function of essential protein factors that orchestrate the elongation and termination phases of translation.
While this compound does not bind directly to elongation factors in isolation, its interaction with the ribosomal A-site critically affects the function of Elongation Factor Tu (EF-Tu) and Elongation Factor G (EF-G).
Elongation Factor Tu (EF-Tu): EF-Tu is responsible for delivering aminoacyl-tRNA to the A-site of the ribosome. nih.gov The binding of aminoglycosides like paromomycin to the decoding center lowers the accuracy of this selection process. It stabilizes the binding of near-cognate tRNAs and significantly increases the rate of GTP hydrolysis by EF-Tu. nih.gov This essentially tricks the ribosome into accepting an incorrect amino acid, leading to the synthesis of faulty proteins. The antibiotic effectively locks the incorrect tRNA into the A-site, disrupting the normal cycle of EF-Tu binding, GTP hydrolysis, and release. nih.govoup.com
The final stages of protein synthesis—termination and ribosome recycling—are also disrupted by this compound and related aminoglycosides.
Release Factors: Translation termination occurs when a stop codon on the mRNA enters the A-site, which is then recognized by class I release factors (RF1 or RF2). nih.gov Studies have shown that aminoglycosides can obstruct the binding of these release factors to the ribosome, thereby inhibiting the termination process. oup.com This can lead to read-through of the stop codon, where the ribosome continues to translate the 3' untranslated region of the mRNA, resulting in aberrant proteins with C-terminal extensions. elifesciences.org
Ribosome Recycling: After the newly synthesized protein is released, the ribosome recycling factor (RRF) and EF-G work together to disassemble the post-termination complex, separating the ribosomal subunits, mRNA, and deacylated tRNA. embopress.orgresearchgate.net This recycling is essential to provide a pool of free ribosomes for new rounds of translation. oup.com Aminoglycosides are effective inhibitors of ribosome recycling. diva-portal.orgsemanticscholar.orgembopress.org A secondary binding site for some aminoglycosides has been identified in helix 69 (H69) of the 23S rRNA on the large subunit. diva-portal.orgoup.com Binding at this site is thought to stabilize an intersubunit bridge (B2a), which must be broken for RRF to function correctly. semanticscholar.org By preventing the disassembly of the post-termination complex, aminoglycosides effectively trap ribosomes on the mRNA, depleting the pool of active ribosomes and shutting down protein synthesis. diva-portal.orgembopress.org
Table 2: Summary of this compound's Inferred Interactions with Translation Factors
| Factor/Process | Function | Inferred Effect of this compound |
|---|---|---|
| EF-Tu | Delivers aminoacyl-tRNA to A-site nih.gov | Promotes misreading by stabilizing near-cognate tRNA binding and subsequent EF-Tu-mediated GTP hydrolysis. nih.gov |
| EF-G | Catalyzes translocation of tRNA and mRNA nih.gov | Inhibits translocation by creating a ribosomal state unfavorable for EF-G action. semanticscholar.orgoup.com |
| Release Factors (RF1/RF2) | Recognize stop codons and trigger peptide release nih.gov | Obstructs RF binding, inhibiting termination and promoting stop-codon readthrough. oup.comelifesciences.org |
| Ribosome Recycling (RRF & EF-G) | Disassemble post-termination complex embopress.org | Inhibits disassembly by stabilizing intersubunit bridges, trapping ribosomes on mRNA. diva-portal.orgsemanticscholar.orgembopress.org |
This table summarizes the likely effects of this compound based on established mechanisms of action for closely related aminoglycoside antibiotics.
Ribosylparomamine Target Interactions and Binding Specificity
Identification and Characterization of Primary Binding Sites
The primary mechanism of action for most aminoglycosides involves binding to the bacterial ribosome. By structural analogy, Ribosylparomamine is expected to follow a similar binding paradigm.
Aminoglycosides, including Paromomycin (B158545), exert their antibacterial effects predominantly by binding to the aminoacyl-tRNA (A-site) of the bacterial 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit. This binding event is crucial for their mechanism of action. Specifically, Paromomycin has been shown to increase the error rate in ribosomal translation by binding to a specific RNA loop and expelling residues A1492 and A1493. These two residues are typically involved in the detection of correct Watson-Crick pairing between the codon and anticodon wikipedia.orgfishersci.nl. The disruption caused by aminoglycoside binding leads to misreading of the genetic code, resulting in the production of defective polypeptide chains and ultimately cell death fishersci.nl. Given its structural classification, this compound is anticipated to exhibit a similar dominant binding to the ribosomal A-site, thereby disrupting bacterial protein synthesis.
While the ribosomal A-site is the primary and most well-characterized target for aminoglycosides, it is important to note that small molecules, including those in the aminoglycoside class, can exhibit interactions with various other molecular targets beyond the ribosome nih.govnih.gov. These non-ribosomal interactions can sometimes contribute to their biological effects or, in some cases, to off-target activities. However, specific non-ribosomal molecular targets for this compound itself are not extensively characterized in the currently available literature. Research into the broader class of small molecules that bind to RNA structures indicates a potential for diverse interactions beyond the canonical ribosomal binding, recognizing unique RNA folds such as bulges, loops, junctions, and pseudoknots nih.gov.
Determinants of Binding Affinity and Selectivity
The binding affinity and selectivity of aminoglycosides for their ribosomal target are governed by a complex interplay of their chemical structure and the specific features of the target RNA.
The chemical structure of aminoglycosides, characterized by their polyaminosaccharide nature with multiple amino and hydroxyl groups, is fundamental to their ability to recognize and bind to RNA. These functional groups facilitate extensive hydrogen bonding and electrostatic interactions with the negatively charged phosphate (B84403) backbone and specific bases of the RNA molecule. Variations in the number, position, and stereochemistry of these amino and hydroxyl groups across different aminoglycosides significantly influence their binding affinity and selectivity for the ribosomal A-site. For this compound, its specific arrangement of sugar rings and amino/hydroxyl functionalities, derived from its Paromamine (B1213074) core and ribosyl modification, would dictate its precise interaction profile with the A-site. The ability of a compound to selectively bind to a target material is often linked to its chemical structure, as demonstrated in studies analyzing binding affinities of various compounds to their targets mdpi.comresearchgate.net.
The binding of this compound, like other aminoglycosides, is highly dependent on the specific sequence and three-dimensional conformation of the target RNA. The ribosomal A-site, with its conserved structural elements, provides a unique binding pocket. Key nucleotides within the 16S rRNA, such as A1492 and A1493 (in E. coli numbering), undergo conformational changes upon aminoglycoside binding, often flipping out of the helix to accommodate the drug wikipedia.orgfishersci.nl. These specific conformational rearrangements are critical for high-affinity and selective binding. The minimum free energy (MFE) of an RNA sequence, which defines its most thermodynamically probable secondary structure, plays a role in how RNA-binding proteins influence gene expression by interacting with specific RNA structures nih.gov. Therefore, the precise sequence and conformational flexibility of the ribosomal A-site are crucial determinants for this compound's effective binding and its subsequent biological activity.
Comparative Analysis of this compound Binding with Related Aminoglycosides
Structural Basis of Differential Prokaryotic vs. Eukaryotic Selectivity
A crucial aspect of effective antibiotic action is the ability to selectively target bacterial cellular machinery while sparing host eukaryotic cells. Ribosomal antibiotics, including aminoglycosides, must discriminate between bacterial (70S) and eukaryotic (80S) ribosomes nih.govwikipedia.orgbscb.org. This selectivity is largely determined by subtle yet significant differences in the ribosomal RNA (rRNA) sequences and ribosomal protein compositions between prokaryotic and eukaryotic ribosomes nih.govwikipedia.orgquora.comnih.gov.
Prokaryotic ribosomes are characterized by a 70S sedimentation coefficient, composed of a 30S small subunit (containing 16S rRNA) and a 50S large subunit. Eukaryotic ribosomes, in contrast, are 80S, with a 40S small subunit (containing 18S rRNA) and a 60S large subunit wikipedia.orgquora.com. These structural distinctions, particularly within the highly conserved A-site of the small ribosomal subunit, dictate the binding specificity of many aminoglycosides nih.govnih.gov. For instance, a single nucleotide or amino acid difference can be sufficient to determine the selectivity of drugs affecting protein synthesis nih.gov.
Mitochondrial ribosomes in eukaryotic cells (mitoribosomes) are structurally similar to bacterial 70S ribosomes, which can sometimes lead to off-target effects and toxicity in host cells, as these drugs may bind to mitoribosomes nih.govwikipedia.org. The ability to predict drug specificity and potential toxicity often involves analyzing resistance mutations in bacteria and comparing them to eukaryotic (cytoplasmic and mitochondrial) ribosomal nucleic acid and protein sequences nih.gov.
Table 1: Key Differences Between Prokaryotic and Eukaryotic Ribosomes
| Feature | Prokaryotic Ribosomes (e.g., Bacteria) | Eukaryotic Ribosomes (Cytosolic) |
|---|---|---|
| Overall Size | 70S wikipedia.orgquora.com | 80S wikipedia.orgquora.com |
| Small Subunit | 30S (contains 16S rRNA) wikipedia.orgquora.com | 40S (contains 18S rRNA) wikipedia.orgquora.com |
| Large Subunit | 50S (contains 23S and 5S rRNA) wikipedia.orgquora.com | 60S (contains 28S, 5.8S, and 5S rRNA) wikipedia.org |
| Ribosomal Proteins | ~50 kinds quora.com | ~80 kinds quora.com |
| Mitochondrial Ribosomes | N/A | 70S-like wikipedia.org |
Comparison with Paromomycin and Ribostamycin (B1201364) Binding Modes
Paromomycin and Ribostamycin are aminoglycosides belonging to the neomycin class, known for their binding to the ribosomal A-site. Studies have shown that these antibiotics bind specifically to the prokaryotic rRNA A-site subdomain. Their mechanism involves binding within the major groove of the A-site RNA, occupying a unique binding pocket formed by non-canonical base pairs and a bulged nucleotide nih.gov.
Crucially, the first two rings (rings I and II) of neomycin-class aminoglycosides are considered the minimum motif necessary for specific ribosome binding to affect translation nih.gov. These rings are essential for conferring specificity to the binding of these antibiotics to the model A-site RNA nih.gov. Crystallographic and NMR studies have revealed similar binding structures for complexes involving neomycin, paromomycin, and ribostamycin with the A-site RNA, suggesting common binding modes for these compounds nih.gov.
Specifically, Paromomycin binds to the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit, which is part of the 70S bacterial ribosome nih.govnih.gov. This binding causes conformational changes in the A-site, leading to misreading of mRNA codons and premature termination of protein synthesis nih.gov. Ribostamycin also binds to the 16S rRNA, and differences in binding between Paromomycin and Ribostamycin can be probed using techniques like mass spectrometry nih.gov.
Table 2: Aminoglycoside Binding Characteristics
| Compound | Primary Target Site | Ribosomal Subunit | Key Binding Motif (Neomycin-class) | Effect on Protein Synthesis | PubChem CID |
|---|---|---|---|---|---|
| Paromomycin | Bacterial 16S rRNA A-site nih.govnih.gov | 30S (bacterial) nih.govnih.gov | Rings I and II nih.gov | Misreading, translocation inhibition nih.gov | 165580 |
| Ribostamycin | Bacterial 16S rRNA A-site nih.govnih.gov | 30S (bacterial) nih.govnih.gov | Rings I and II nih.gov | Misreading, translocation inhibition nih.gov | 33042 |
| This compound | Expected Bacterial Ribosome A-site (Inferred) | 30S (bacterial) (Inferred) | Expected similar to Paromomycin (Inferred) | Expected similar to Paromomycin (Inferred) | Not found |
Mechanisms of Resistance to Ribosylparomamine
Molecular Genetics of Resistance Development
The genetic basis of resistance to ribosylparomamine is multifaceted, involving mutations in the drug's target site and the acquisition of new genetic material that confers a resistant phenotype. wikipedia.orguark.edugeneticsmr.com
This compound, like other aminoglycosides, exerts its antibacterial effect by binding to the 30S ribosomal subunit, a crucial component of the bacterial protein synthesis machinery. ontosight.ai This binding interferes with the accurate reading of the genetic code, leading to the production of non-functional proteins and ultimately, bacterial cell death. ontosight.ai Mutations within the 16S ribosomal RNA (rRNA), a key component of the 30S subunit, can disrupt the binding of this compound to its target site. nih.govmcmaster.ca
These mutations often occur at specific nucleotide positions within the rRNA sequence that are critical for the interaction between the antibiotic and the ribosome. nih.gov By altering the structure of the binding pocket, these mutations reduce the affinity of this compound for the ribosome, thereby rendering the antibiotic less effective. nih.gov Studies have shown a direct correlation between specific mutations in the 16S rRNA and the level of resistance observed in bacteria. nih.gov For instance, point mutations, or changes in a single nucleotide base, within the 16S rRNA can confer resistance to a range of aminoglycosides. mcmaster.ca
A primary driver of antibiotic resistance is the acquisition of resistance genes from other bacteria through a process known as horizontal gene transfer (HGT). futurelearn.comwikipedia.orgfrontiersin.org This mechanism allows for the rapid dissemination of resistance determinants throughout bacterial populations, even across different species. futurelearn.comnih.gov Bacteria can acquire genes that encode proteins capable of modifying or inactivating this compound, or genes that encode alternative cellular components that are not susceptible to the antibiotic's action. futurelearn.commdpi.com
HGT can occur through three main mechanisms:
Transformation: The uptake of naked DNA from the environment, often released from dead bacteria. futurelearn.comlibretexts.org
Transduction: The transfer of genetic material between bacteria via bacteriophages (viruses that infect bacteria). futurelearn.comlibretexts.org
Conjugation: The direct transfer of genetic material, typically plasmids, from one bacterial cell to another through cell-to-cell contact. futurelearn.comlibretexts.org
The acquisition of resistance genes through HGT is a significant factor in the evolution of multidrug-resistant bacteria. frontiersin.orglibretexts.org
The dissemination of antibiotic resistance genes is largely facilitated by mobile genetic elements (MGEs). nih.govwikipedia.orgnih.gov These are segments of DNA that can move within a genome or be transferred between bacteria. nih.govwikipedia.org Key MGEs involved in the spread of resistance to this compound include:
Plasmids: Extrachromosomal, circular DNA molecules that can replicate independently of the bacterial chromosome and are readily transferred between bacteria via conjugation. nih.govwikipedia.org Plasmids often carry multiple resistance genes, conferring resistance to several classes of antibiotics simultaneously. nih.gov
Transposons: Also known as "jumping genes," these are DNA sequences that can move from one location in the genome to another, or to a plasmid. wikipedia.orgnih.gov They can carry resistance genes and facilitate their integration into new genetic contexts.
Integrons: Genetic platforms that can capture and express gene cassettes, which often contain antibiotic resistance genes. nih.gov They play a crucial role in the accumulation of multiple resistance determinants.
The presence of genes encoding resistance to aminoglycosides on these MGEs allows for their efficient spread and accumulation within bacterial populations, contributing significantly to the challenge of antibiotic resistance. nih.govfrontiersin.org
Enzymatic Modification and Inactivation of this compound
The most prevalent mechanism of resistance to aminoglycosides in clinical settings is the enzymatic modification and inactivation of the antibiotic molecule. nih.govjlabphy.org Bacteria produce a variety of enzymes that can chemically alter the structure of this compound, preventing it from binding to its ribosomal target. nih.govdroracle.ai
Aminoglycoside-modifying enzymes (AMEs) are a diverse group of enzymes that catalyze the transfer of chemical groups to the aminoglycoside molecule. nih.govmdpi.com These modifications, which typically occur at specific hydroxyl (-OH) or amino (-NH2) groups, sterically hinder the binding of the antibiotic to the 16S rRNA. nih.govjlabphy.org There are three main classes of AMEs:
Aminoglycoside Acetyltransferases (AACs): These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to an amino group on the aminoglycoside. nih.goviranpath.org
Aminoglycoside Phosphotransferases (APHs): These enzymes catalyze the transfer of a phosphate (B84403) group from ATP to a hydroxyl group on the aminoglycoside. nih.goviranpath.org
Aminoglycoside Nucleotidyltransferases (ANTs): Also known as adenylyltransferases, these enzymes catalyze the transfer of a nucleotide (usually an adenylyl group from ATP) to a hydroxyl group on the aminoglycoside. nih.goviranpath.org
The presence of genes encoding these enzymes, often located on mobile genetic elements, is a major contributor to high-level aminoglycoside resistance. mdpi.commdpi.com
The structural and catalytic mechanisms of AMEs have been extensively studied to understand how they recognize and inactivate aminoglycosides. These enzymes typically possess a binding pocket that accommodates the aminoglycoside substrate and a separate site for the co-substrate (e.g., acetyl-CoA or ATP).
The catalytic process involves the precise positioning of the aminoglycoside and the co-substrate within the active site of the enzyme, facilitating the transfer of the modifying group. The specificity of different AMEs for various aminoglycosides is determined by the specific amino acid residues that line the binding pocket. Understanding these structural and mechanistic details is crucial for the development of new aminoglycoside derivatives that are resistant to enzymatic modification or for the design of inhibitors that can block the activity of AMEs.
Evolution and Dissemination of AME Genes
The most prevalent mechanism of aminoglycoside resistance is the enzymatic modification and inactivation of the drug by Aminoglycoside-Modifying Enzymes (AMEs). nih.govjlabphy.orgnih.gov These enzymes catalyze the transfer of chemical groups to the aminoglycoside molecule, typically at the –OH or –NH₂ groups of the 2-deoxystreptamine (B1221613) nucleus or its sugar moieties. jlabphy.orgnih.gov This modification results in a drug that binds poorly to its ribosomal target, rendering it ineffective. jlabphy.org AMEs are broadly classified into three families:
Aminoglycoside Acetyltransferases (AACs)
Aminoglycoside Phosphotransferases (APHs)
Aminoglycoside Nucleotidyltransferases (ANTs) or Adenylyltransferases nih.govmdpi.com
The genes encoding these enzymes are frequently located on mobile genetic elements (MGEs) such as plasmids, transposons, integrons, and phages. nih.govmdpi.comelifesciences.org This association with MGEs is a critical factor in their rapid evolution and widespread dissemination among diverse bacterial species and environments, including clinical, agricultural, and soil contexts. elifesciences.org Horizontal gene transfer (HGT) facilitates the spread of these resistance determinants, allowing bacteria to quickly acquire resistance to multiple aminoglycosides. mdpi.comresearchgate.net Studies have shown that a significant percentage of AME genes are potentially mobile, contributing to their ubiquitous presence in bacterial genomes. elifesciences.org The continuous mutation of AME genes leads to the generation of new enzyme variants with expanded substrate profiles, further compounding the challenge of resistance. jlabphy.orgnih.gov
Efflux Pumps and Permeability Barriers in Resistance
Reduced intracellular concentration of an antibiotic is a key strategy for bacterial survival. This is achieved through the active expulsion of the drug by efflux pumps and by limiting its entry through modifications in the outer membrane.
Role of Efflux Systems in this compound Export
Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, often against a concentration gradient. numberanalytics.com This process reduces the intracellular drug concentration below the therapeutic threshold, contributing significantly to resistance. numberanalytics.com Several superfamilies of bacterial transporters, including the Resistance-Nodulation-Cell Division (RND), ATP-Binding Cassette (ABC), and Major Facilitator Superfamily (MFS), are known to export aminoglycosides. numberanalytics.combrieflands.com
In Gram-negative bacteria like Pseudomonas aeruginosa and Acinetobacter baumannii, RND family pumps, such as the AdeABC and MexXY-OprM systems, are major contributors to aminoglycoside resistance. brieflands.comasm.org The MexXY-OprM pump, in particular, is a mutational hot spot in clinical isolates and its overexpression is strongly associated with resistance. asm.org Research indicates that while efflux pumps alone may only cause a slight increase in the minimum inhibitory concentration (MIC), they work synergistically with other resistance mechanisms, like AMEs, to produce high-level clinical resistance. asm.orggardp.org The use of efflux pump inhibitors, such as carbonyl cyanide 3-chlorophenylhydrazone (CCCP), has been shown to reverse this resistance phenotypically, confirming the crucial role of these pumps. brieflands.comjidc.org
Table 1: Major Efflux Pump Families Involved in Aminoglycoside Resistance
| Efflux Pump Superfamily | Energy Source | Examples in Gram-Negative Bacteria | Reference |
|---|---|---|---|
| Resistance-Nodulation-Division (RND) | Proton-motive force | AdeABC (A. baumannii), MexXY-OprM (P. aeruginosa), AcrAD (E. coli) | nih.govbrieflands.comasm.org |
| ATP-Binding Cassette (ABC) | ATP hydrolysis | Not specified for aminoglycosides in provided context | numberanalytics.com |
| Major Facilitator Superfamily (MFS) | Proton-motive force | Not specified for aminoglycosides in provided context | numberanalytics.com |
Outer Membrane Permeability and Uptake Mechanisms
The outer membrane of Gram-negative bacteria serves as a formidable permeability barrier, restricting the entry of many antibiotics. asm.org For hydrophilic molecules like aminoglycosides, uptake is a complex process. One proposed mechanism is the "self-promoted uptake," where the polycationic aminoglycoside molecules disrupt the outer membrane by displacing divalent cations (like Mg²⁺ and Ca²⁺) that stabilize the lipopolysaccharide (LPS) layer. gardp.orgnih.gov This displacement leads to localized membrane disorganization, increasing its permeability and allowing the antibiotic to cross into the periplasm. nih.govnih.gov
However, bacteria can develop resistance by altering their outer membrane. Modifications to the LPS structure can reduce the binding of aminoglycosides, thereby hindering their self-promoted uptake. nih.gov Additionally, while the role of general porins like OmpF and OmpC in aminoglycoside uptake has been debated, some studies suggest they provide a diffusion route. asm.orgbiorxiv.org Yet, porin-deficient mutants have not always shown a significant change in susceptibility, indicating that this may not be the primary pathway. asm.orgnih.gov Alterations in the expression or structure of outer membrane proteins can, therefore, contribute to reduced drug uptake and resistance. nih.gov
Adaptive and Regulatory Responses to this compound Exposure
Beyond direct enzymatic modification or efflux, bacteria employ sophisticated regulatory networks to adapt to the stress of antibiotic exposure. These responses involve transcriptional and epigenetic changes, as well as the activation of stress response pathways to maintain cellular homeostasis.
Stress Response Pathways and Ribosomal Homeostasis
Since this compound targets the ribosome, bacteria under its exposure activate stress responses aimed at protecting and maintaining the integrity of their translational machinery. ontosight.ainih.gov When faced with nutrient depletion or antibiotic-induced stress, bacteria employ several strategies to regulate protein synthesis. nih.gov
One key mechanism is the stringent response, mediated by the alarmones ppGpp and pppGpp. nih.govnih.govresearchgate.net These molecules accumulate during stress and globally reprogram cellular physiology, downregulating the synthesis of ribosomes and other components of the translation apparatus to conserve energy and resources. nih.govnih.gov This reduction in translational activity can confer tolerance to ribosome-targeting antibiotics.
Another adaptive strategy is "ribosome hibernation," where ribosomes are inactivated to protect them from damage during stress. nih.gov This process helps maintain a pool of functional ribosomes that can be rapidly reactivated once conditions improve. Bacteria also possess systems for rRNA quality control, repair, and degradation to manage damaged ribosomes. nih.gov These homeostatic mechanisms are crucial for bacterial survival during antibiotic treatment and can contribute to the development of persistence, a state where a subpopulation of bacteria survives lethal antibiotic concentrations without being genetically resistant. nih.govresearchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Paromamine (B1213074) |
| Gentamicin (B1671437) |
| Kanamycin (B1662678) |
| Amikacin |
| Tobramycin (B1681333) |
| Neomycin |
| Polymyxin B |
| Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) |
| Magnesium (Mg²⁺) |
| Calcium (Ca²⁺) |
| ppGpp (Guanosine tetraphosphate) |
Structural Biology of Ribosylparomamine and Its Complexes
High-Resolution Structural Determination of Ribosylparomamine-Target Complexes
A triad (B1167595) of powerful techniques—cryo-electron microscopy, X-ray crystallography, and nuclear magnetic resonance spectroscopy—has been instrumental in elucidating the atomic-level details of this compound's interactions with ribosomal RNA.
Cryo-Electron Microscopy (Cryo-EM) Studies of Ribosome-Ribosylparomamine Interactions
Cryo-electron microscopy (cryo-EM) has become a predominant method for determining the structures of large, dynamic macromolecular assemblies like the ribosome. harvard.edu This technique allows for the visualization of the ribosome in various functional states, captured by rapid freezing in vitreous ice. nih.gov For the study of this compound, single-particle cryo-EM would be employed to analyze complexes of the compound bound to the bacterial 70S ribosome.
The process involves incubating purified ribosomes with this compound and then preparing cryo-EM grids. nih.gov High-resolution data collection using direct electron detectors, followed by sophisticated image processing and 3D reconstruction, can yield near-atomic resolution maps of the ribosome-ligand complex. nih.govresearchgate.net These maps reveal the precise location of this compound within its binding pocket on the small ribosomal subunit (30S). Furthermore, cryo-EM can capture conformational changes in the ribosome induced by the binding of the compound, providing a structural basis for its inhibitory mechanism. elifesciences.org The high resolutions achievable, often in the range of 1.6 to 2.2 Å, enable a detailed description of the interactions between this compound and the ribosomal RNA, including the role of ordered water molecules in mediating these contacts. nih.gov
Table 1: Key Parameters in a Representative Cryo-EM Study of a Ligand-Ribosome Complex
| Parameter | Description | Typical Value/Range |
| Microscope | Transmission Electron Microscope used for data collection. | Titan Krios |
| Detector | Device for recording the electron images. | Direct Electron Detector |
| Resolution | The level of detail resolved in the final 3D map. | 1.6 - 3.5 Å |
| Particle Count | The number of individual ribosome images averaged to create the final structure. | 100,000 - 1,000,000+ |
| Software | Programs used for image processing and 3D reconstruction. | RELION, CryoSPARC |
X-ray Crystallography of this compound Bound to Ribosomal Subunits or RNA Fragments
X-ray crystallography has historically been a cornerstone in structural biology, providing the first atomic models of ribosomal subunits. nih.gov This technique requires the formation of well-ordered crystals of the target molecule or complex. For this compound, crystallographic studies would typically involve co-crystallizing the compound with either the entire 30S ribosomal subunit or, more commonly, with short RNA oligonucleotides that constitute its specific binding site (the A-site of the 16S rRNA).
Obtaining high-quality crystals of such complexes is a significant challenge due to the size and flexibility of the ribosome. nih.govweizmann.ac.il Once suitable crystals are grown, they are exposed to a high-intensity X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, into which an atomic model of the RNA-ribosylparomamine complex is built and refined. nih.gov These structures provide a static, high-resolution snapshot of the binding mode, detailing the specific hydrogen bonds, electrostatic interactions, and van der Waals contacts between the compound and the nucleotides of the ribosomal RNA. This information is crucial for understanding the specificity and affinity of the interaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Binding Site Characterization
Solution NMR spectroscopy is a powerful technique for studying the structure and dynamics of biomolecules in a near-native solution environment. nih.gov Unlike crystallography and cryo-EM, which provide largely static pictures, NMR can characterize molecular motions over a wide range of timescales, from picoseconds to seconds. d-nb.info This is particularly valuable for understanding the conformational flexibility of both this compound and its RNA target upon binding.
To study the interaction, RNA fragments corresponding to the ribosomal binding site are isotopically labeled (e.g., with ¹³C and ¹⁵N). Upon addition of unlabeled this compound, changes in the NMR signals of the RNA (chemical shift perturbations) are monitored. These changes identify the specific nucleotides involved in the binding interface. Furthermore, advanced NMR experiments, such as the measurement of nuclear Overhauser effects (NOEs), can provide distance restraints to determine the three-dimensional structure of the complex in solution. Relaxation experiments can further probe the dynamics of the RNA backbone and bases, revealing how the binding of this compound may alter the conformational ensemble of the ribosomal A-site. nih.gov
Computational Modeling and Molecular Dynamics Simulations
Computational approaches complement experimental techniques by providing dynamic insights into the binding process and the energetic basis of the interaction.
Ligand Docking and Binding Site Prediction
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. frontiersin.org In the case of this compound, docking simulations are performed using the high-resolution structures of the bacterial ribosome obtained from cryo-EM or X-ray crystallography as the target. weizmann.ac.il These simulations place various conformations of this compound into the putative binding site on the 16S rRNA and use scoring functions to estimate the binding affinity of each pose. weizmann.ac.il
This approach can accurately predict the binding mode observed in experimental structures and is also used for binding site prediction. nih.gov By docking a library of random small molecules onto the ribosome surface, algorithms can identify pockets that have a high propensity for binding, with the true binding site typically exhibiting stronger calculated affinities. nih.gov This validates the experimentally determined location and provides insights into the key features of the binding pocket that contribute to ligand recognition. nih.gov
Table 2: Representative Docking Software and Scoring Functions
| Docking Software | Scoring Function Principle | Application |
| AutoDock | Empirical free energy scoring function based on a Lamarckian genetic algorithm. | Predicts binding modes and affinities of small molecules to macromolecules. |
| GOLD | Genetic algorithm for ligand flexibility and full range of rotational flexibility for selected receptor hydrogens. | Used for flexible ligand docking. |
| FlexX | Incremental construction algorithm that assembles the ligand in the active site piece by piece. | Focuses on ligand flexibility and protein-ligand interactions. |
Simulation of this compound-Induced Conformational Changes in Ribosomal RNA
Molecular dynamics (MD) simulations provide a powerful tool for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system containing the ribosome, this compound, water, and ions, MD simulations can model the dynamic behavior of the complex at an atomic level. mpg.de
Starting with an experimentally determined structure of the this compound-ribosome complex, MD simulations can be run for hundreds of nanoseconds or longer. researchgate.net These simulations reveal how the binding of the compound affects the conformational dynamics of the ribosomal RNA. For instance, simulations can show how this compound stabilizes a particular conformation of the decoding A-site, thereby preventing the proper accommodation of aminoacyl-tRNA and inhibiting protein synthesis. These computational studies offer invaluable insights into the allosteric signal transmission within the ribosome that is triggered by ligand binding. nih.govresearchgate.net
Free Energy Calculations of Binding Events
The binding affinity of this compound to its target, the aminoacyl-tRNA site (A-site) of the bacterial ribosome, can be quantitatively assessed using computational methods that calculate the free energy of binding (ΔG_bind). These calculations provide a detailed understanding of the thermodynamic forces driving complex formation. Among the most utilized methods are endpoint free energy calculations like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), as well as more rigorous alchemical free energy calculations.
MM/PBSA and MM/GBSA Methods:
These methods are popular for estimating the free energy of binding for small ligands to biological macromolecules. nih.govnih.gov They are typically based on molecular dynamics (MD) simulations of the receptor-ligand complex and are intermediate in both accuracy and computational effort between empirical scoring and stricter alchemical perturbation methods. nih.govnih.gov The binding free energy is calculated by considering the molecular mechanics energies in the gas phase and the solvation free energies.
The total binding free energy in the MM/PBSA and MM/GBSA approaches is decomposed into several components:
ΔE_MM: The change in molecular mechanics energy in the gas phase, which includes internal energy from bonds, angles, and dihedrals (ΔE_internal), van der Waals interactions (ΔE_vdw), and electrostatic interactions (ΔE_elec).
ΔG_solv: The change in solvation free energy, which is further divided into polar (ΔG_pol) and nonpolar (ΔG_nonpol) contributions.
The primary difference between MM/PBSA and MM/GBSA lies in the calculation of the polar solvation energy. MM/PBSA solves the numerical Poisson-Boltzmann equation, while MM/GBSA uses a Generalized Born approximation, which is generally faster. nih.gov For RNA-ligand complexes, MM/GBSA has been shown to be a valuable tool for predicting binding affinities. nih.govrsc.org
Alchemical Free Energy Calculations:
Alchemical free energy calculations are among the most accurate methods for computing binding affinities. nih.govrsc.org These methods involve a non-physical transformation ("alchemical pathway") of the ligand into a dummy molecule or another ligand in both the solvated environment and when bound to the receptor. nih.gov Because free energy is a state function, the difference in the free energy of these two transformations corresponds to the relative or absolute binding free energy. nih.gov
While computationally intensive, alchemical methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can provide highly accurate predictions of binding affinities, often with an accuracy of around 1 kcal/mol when carefully executed. nih.gov However, the application of these methods to RNA-small molecule complexes has been explored less extensively than for protein targets and presents unique challenges, such as the high negative charge of the RNA backbone and its conformational flexibility. rochester.edu
Integrated Structural Biology Approaches for this compound Studies
A comprehensive understanding of the structural and dynamic aspects of this compound's interaction with the ribosome necessitates an integrated approach, combining multiple biophysical and computational techniques. researchgate.netnih.gov Each method provides a unique perspective, and their combination can lead to a more complete picture of the molecular recognition process.
Correlative Cryo-EM, X-ray, and NMR Integration
High-resolution structural techniques are fundamental to visualizing the binding mode of this compound in the ribosomal A-site.
Cryo-Electron Microscopy (Cryo-EM): Recent advances in cryo-EM have enabled the determination of ribosome structures at near-atomic resolution. harvard.edu Cryo-EM structures of ribosomes from pathogenic protozoa like Entamoeba histolytica and Leishmania donovani in complex with the closely related aminoglycoside, paromomycin (B158545), have provided detailed atomic views of the binding pocket. nih.govpdbj.org These structures reveal the specific interactions between the aminoglycoside and the rRNA, highlighting the conformational changes in the A-site upon drug binding. nih.gov
X-ray Crystallography: X-ray crystallography has historically been a cornerstone of structural biology, providing high-resolution structures of the ribosome and its complexes with various ligands. nih.gov While no crystal structure of this compound itself is highlighted in recent literature, the principles of aminoglycoside binding are well-established through crystallographic studies of related compounds like paromamine (B1213074). These studies have been instrumental in defining the key nucleotide interactions within the A-site that are essential for binding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for studying the structure and dynamics of RNA and its complexes in solution. nih.gov It can provide information on conformational changes, binding kinetics, and the specific atoms involved in the interaction. nih.gov For protein-RNA complexes, NMR is well-suited to map binding interfaces and characterize the dynamics of the interaction. nih.gov While specific NMR studies on this compound are not prominent, the methodology is highly applicable to understanding the dynamic aspects of its binding to the flexible A-site RNA.
Complementary Biophysical Techniques (e.g., SAXS, FRET)
To further probe the conformational dynamics and kinetics of this compound binding, other biophysical techniques are employed.
Förster Resonance Energy Transfer (FRET): FRET is a spectroscopic technique that can measure distances between two fluorescently labeled points on a molecule or between two different molecules. goettingen-research-online.de Single-molecule FRET (smFRET) is especially powerful for studying the dynamics of complex biological processes like translation. nih.gov In the context of this compound, FRET could be used to monitor the kinetics of its binding to the ribosome and the conformational changes in the ribosome that occur as a result of this binding. goettingen-research-online.dempg.denih.gov
By combining high-resolution structural data from cryo-EM, X-ray crystallography, and NMR with the dynamic and kinetic information from SAXS and FRET, a comprehensive and multi-faceted understanding of the structural biology of this compound and its complexes can be achieved.
Advanced Analytical Characterization of Ribosylparomamine
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopy is fundamental to confirming the molecular structure of Ribosylparomamine and assessing its purity. Each technique provides unique insights into the molecule's atomic composition, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of this compound in solution. nih.gov A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments is employed to assign all proton and carbon signals and confirm the covalent structure.
¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number and chemical environment of hydrogen atoms. For this compound, key diagnostic signals include the anomeric protons of the ribose and paromamine (B1213074) moieties, which resonate in a characteristic downfield region (typically δ 4.5-5.5 ppm). The remaining protons on the sugar rings create a complex, overlapping region between δ 3.0 and 4.5 ppm. The chemical shifts and coupling constants (³JHH) derived from these signals are crucial for determining the relative stereochemistry and confirming the chair conformation of the pyranose rings. researchgate.net
¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The signals are typically spread over a wider range than in ¹H NMR, reducing signal overlap. Key signals include the anomeric carbons (δ 95-105 ppm), carbons bearing amino groups (δ 40-60 ppm), and carbons attached to hydroxyl groups (δ 60-80 ppm).
2D NMR Spectroscopy : Two-dimensional NMR experiments are indispensable for unambiguously assigning the complex spectra of aminoglycosides. nih.gov
COSY (Correlation Spectroscopy) : This experiment maps the coupling relationships between protons (¹H-¹H), allowing for the tracing of proton networks within each sugar ring.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms, enabling the assignment of carbon signals based on their attached, previously assigned protons.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range (2-3 bond) correlations between protons and carbons. It is particularly vital for identifying the glycosidic linkages between the ribose and paromamine units by showing a correlation between an anomeric proton on one ring and a carbon atom on the adjacent ring.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Moieties This table contains hypothetical but typical chemical shift (δ) values in ppm based on related aminoglycoside structures.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Anomeric Protons/Carbons | 4.8 - 5.5 | 98 - 105 |
| Ring CH-O Protons/Carbons | 3.2 - 4.5 | 65 - 85 |
| Ring CH-N Protons/Carbons | 2.8 - 3.8 | 45 - 60 |
| Ring CH₂ Protons/Carbons | 1.5 - 2.5 (axial/eq) | 30 - 40 |
Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and obtaining structural information through fragmentation analysis. Soft ionization techniques such as Electrospray Ionization (ESI) are typically used, as they can ionize polar, non-volatile molecules like aminoglycosides with minimal degradation.
Molecular Mass Determination : High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺), which can be used to confirm the elemental composition of this compound.
Fragment Analysis (MS/MS) : Tandem mass spectrometry (MS/MS) is used to gain structural insights. researchgate.net The molecular ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds. For aminoglycosides, the most common fragmentation pathway is the cleavage of the glycosidic bonds connecting the sugar units. rsc.orgresearchgate.net This predictable fragmentation pattern allows for the confirmation of the constituent sugar identities and their sequence. For this compound, fragmentation would yield ions corresponding to the intact molecule, the paromamine unit, and the ribose unit.
Table 2: Predicted ESI-MS and MS/MS Fragments for this compound (Molecular Formula: C₁₁H₂₂N₂O₈; Exact Mass: 310.1376)
| Ion | Formula | Predicted m/z | Description |
|---|---|---|---|
| [M+H]⁺ | [C₁₁H₂₃N₂O₈]⁺ | 311.1454 | Protonated Molecular Ion |
| [M-C₅H₉O₄+H]⁺ | [C₆H₁₄N₂O₄]⁺ | 179.1026 | Fragment from loss of Ribose |
| [M-C₆H₁₃N₂O₄+H]⁺ | [C₅H₉O₄]⁺ | 133.0501 | Fragment corresponding to Ribose |
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing their vibrational modes. nih.gov
Infrared (IR) Spectroscopy : The FTIR spectrum of this compound is characterized by several key absorption bands corresponding to its functional groups. A very broad band in the region of 3500-3200 cm⁻¹ is indicative of the O-H (hydroxyl) and N-H (amine) stretching vibrations. C-H stretching vibrations from the sugar rings appear just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) contains a complex series of bands corresponding to C-O stretching, C-N stretching, and various C-H, O-H, and N-H bending vibrations. monash.edu This region is unique to the molecule and can be used for identification by comparison to a reference standard.
Raman Spectroscopy : Raman spectroscopy also probes molecular vibrations but is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov It can provide complementary information to IR, especially regarding the C-C backbone of the sugar rings. The combination of IR and Raman provides a comprehensive vibrational fingerprint of the molecule. rsc.org
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3500 - 3200 (broad) | O-H and N-H stretch | Hydroxyl and Amine |
| 2950 - 2850 | C-H stretch | Aliphatic CH, CH₂ |
| ~1600 | N-H bend | Primary Amine |
| 1450 - 1350 | C-H bend | Aliphatic CH, CH₂ |
| 1150 - 1000 | C-O stretch | Alcohol, Ether |
Direct analysis of this compound by UV-Visible spectroscopy is challenging. Aminoglycosides lack significant chromophores—conjugated pi systems or aromatic rings—that absorb light in the standard UV-Vis range (200-800 nm). actamedicamarisiensis.ro Consequently, they exhibit very low molar absorptivity, making the technique unsuitable for direct structural elucidation.
However, UV-Vis spectroscopy can be applied in specific contexts:
Purity Profiling : It can be used as a non-specific method to detect the presence of UV-active impurities in a purified sample of this compound. An otherwise "clean" baseline that shows unexpected peaks would indicate contamination.
Quantitative Analysis via Derivatization : For quantification, this compound can be chemically derivatized to attach a UV-active moiety. Alternatively, it can be complexed with reagents like picric acid or metal ions (e.g., Cu²⁺) to form a colored product whose absorbance can be measured. actamedicamarisiensis.rojapsonline.comresearchgate.net The concentration can then be determined using the Beer-Lambert law, provided a calibration curve is constructed with known standards.
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for separating this compound from impurities, related substances, and other components in a mixture, as well as for accurate quantification.
HPLC and UHPLC are the primary chromatographic techniques for the analysis of aminoglycosides. However, their highly polar, cationic nature and lack of a UV chromophore present significant analytical challenges. nii.ac.jpthermofisher.com
Chromatographic Modes :
Ion-Pairing Reversed-Phase (IP-RP) HPLC : This is a common approach where an ion-pairing reagent (e.g., heptafluorobutyric acid, HFBA) is added to the mobile phase. The reagent forms a neutral complex with the positively charged amines on this compound, allowing it to be retained and separated on a standard C18 reversed-phase column. thermofisher.com
Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is well-suited for retaining and separating highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent (like acetonitrile). This compound is retained through a combination of partitioning and polar interactions. nih.gov
Detection Methods : Due to the absence of a UV chromophore, standard UV detectors are ineffective for direct detection. thermofisher.com Specialized detectors are required:
Charged Aerosol Detector (CAD) and Evaporative Light Scattering Detector (ELSD) : These are universal, mass-based detectors. The column eluent is nebulized, and the solvent is evaporated, leaving the non-volatile analyte particles, which are then detected. They provide a response that is largely independent of the analyte's optical properties. thermofisher.com
Mass Spectrometry (MS) : Coupling HPLC or UHPLC with a mass spectrometer (LC-MS) provides the highest degree of selectivity and sensitivity. MS detection allows for both quantification and confirmation of the analyte's identity based on its mass-to-charge ratio. nii.ac.jp
Pre- or Post-Column Derivatization : This involves reacting this compound with a reagent (e.g., o-phthalaldehyde, OPA) to attach a fluorescent or UV-active tag, enabling detection with highly sensitive fluorescence or standard UV detectors. nih.gov
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. However, due to the non-volatile nature of this compound, direct analysis by GC is not feasible. To overcome this limitation, derivatization is required to convert the polar functional groups (hydroxyl and amine groups) into more volatile and thermally stable derivatives.
In metabolomic studies aiming for high-throughput and quantitative measurement of microbial metabolites, GC coupled with mass spectrometry (GC/MS) has been employed. nih.govwindows.net This approach often involves automated derivatization techniques, such as the use of alkyl chloroformates, to facilitate the analysis of a wide range of metabolites, including compounds structurally similar to this compound. nih.govwindows.net While specific protocols for the derivatization and GC analysis of this compound are not extensively detailed in current literature, the general methodology applied in broader metabolomic analyses provides a framework for its potential characterization.
Size Exclusion Chromatography (SEC) for Aggregate Analysis
Size exclusion chromatography is a technique that separates molecules based on their size or hydrodynamic volume. It is particularly useful for analyzing the aggregation state of molecules in solution. While direct studies employing SEC for the specific analysis of this compound aggregates are not prominent in the available literature, the technique is a standard method for the purification and characterization of enzymes involved in the biosynthesis of related aminoglycoside antibiotics. vdoc.pub For instance, SEC has been utilized to purify enzymes that act on substrates structurally related to this compound, demonstrating its utility in separating molecules within this class of compounds from other components in a mixture. vdoc.pub This suggests that SEC could be a valuable tool for assessing the potential for self-association or aggregation of this compound under various solution conditions.
Advanced Microscopy for Morphological and Localized Analysis
Advanced microscopic techniques provide invaluable insights into the morphology and spatial distribution of compounds at the micro- and nanoscale. However, the application of these techniques directly to the characterization of a small molecule like this compound is not standard practice, as these methods are typically used for analyzing larger structures such as macromolecules, cellular components, or material surfaces. There is currently no specific information available in the scientific literature detailing the use of Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), or Atomic Force Microscopy (AFM) for the direct morphological or localized analysis of this compound.
Scanning Electron Microscopy (SEM)
SEM is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. It is primarily used to observe the surface topography and composition of solid samples. The direct application of SEM to visualize a small, non-polymeric molecule like this compound is not documented.
Transmission Electron Microscopy (TEM)
TEM operates by transmitting a beam of electrons through an ultrathin specimen. It is used to visualize the internal structure of samples at a high resolution. Similar to SEM, there is no evidence in the current literature of TEM being used for the direct characterization of this compound.
Atomic Force Microscopy (AFM)
AFM is a high-resolution scanning probe microscopy technique that can be used to visualize and measure the properties of surfaces at the nanoscale. While AFM is a powerful tool for imaging and manipulating single molecules, its application for the routine characterization of small molecules like this compound has not been reported.
Other Biophysical and Analytical Techniques
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful and direct method for quantifying the thermodynamic parameters of biomolecular interactions. malvernpanalytical.comglycopedia.eu The technique measures the heat released or absorbed during the binding event between two molecules in solution, such as this compound and its biological target (e.g., a specific RNA sequence). springernature.comnih.gov By titrating a solution of this compound into a sample cell containing the target molecule, a complete thermodynamic profile of the interaction can be obtained in a single experiment. glycopedia.eu
The primary data output from an ITC experiment is a binding isotherm, which plots the heat change per injection against the molar ratio of the ligand (this compound) to the macromolecule. Fitting this curve to a suitable binding model yields the key thermodynamic parameters:
Binding Affinity (Ka) and its reciprocal, the Dissociation Constant (Kd) : These values quantify the strength of the interaction.
Stoichiometry (n) : This parameter reveals the number of this compound molecules that bind to a single target molecule. glycopedia.eu
Enthalpy Change (ΔH) : This is the measure of the heat released or absorbed upon binding, reflecting the changes in bonding energies. glycopedia.eu
Entropy Change (ΔS) : This value, calculated from the other parameters, represents the change in the system's disorder upon binding.
While specific experimental ITC data for the binding of isolated this compound are not extensively available in public literature, the following table illustrates the typical thermodynamic data that would be generated from such an experiment, for instance, studying its interaction with a model bacterial ribosomal RNA (rRNA) target.
Hypothetical ITC Data for this compound-rRNA Interaction (This data is for illustrative purposes only and does not represent actual experimental results.)
| Thermodynamic Parameter | Value | Unit |
|---|---|---|
| Stoichiometry (n) | 1.05 | - |
| Association Constant (Ka) | 2.1 x 105 | M-1 |
| Dissociation Constant (Kd) | 4.8 | µM |
| Enthalpy Change (ΔH) | -8.5 | kcal/mol |
| Entropy Change (ΔS) | -2.1 | cal/mol·K |
This thermodynamic signature provides a deep understanding of the forces driving the binding event. A negative enthalpy change would suggest favorable hydrogen bonding and van der Waals interactions, while the entropy change would reflect conformational changes in both this compound and its target upon binding.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure the kinetics of biomolecular interactions. nih.govcytivalifesciences.com The method involves immobilizing one interacting partner (the ligand, e.g., the target RNA) onto a sensor chip, while the other partner (the analyte, e.g., this compound) is flowed over the surface. washington.edu Binding events cause a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of reflected light. cytivalifesciences.com
An SPR experiment generates a sensorgram, a plot of the response (proportional to the bound mass) over time. This allows for the determination of:
Association Rate Constant (ka or kon) : This measures the rate at which the this compound-target complex is formed.
Dissociation Rate Constant (kd or koff) : This measures the rate at which the complex breaks apart.
Equilibrium Dissociation Constant (Kd) : Calculated as the ratio of kd/ka, this provides a measure of binding affinity that can be compared with data from ITC. nih.gov
SPR is particularly valuable for its ability to dissect the binding event into its kinetic components, revealing how quickly a compound binds to its target and how long it remains bound. nih.gov Although specific SPR studies detailing the binding kinetics of this compound are not readily found, the table below provides an example of the kinetic data that such an analysis would yield.
Hypothetical SPR Data for this compound-rRNA Interaction (This data is for illustrative purposes only and does not represent actual experimental results.)
| Kinetic Parameter | Value | Unit |
|---|---|---|
| Association Rate (ka) | 1.5 x 104 | M-1s-1 |
| Dissociation Rate (kd) | 7.2 x 10-2 | s-1 |
| Equilibrium Dissociation Constant (Kd) | 4.8 | µM |
This kinetic data is complementary to the thermodynamic data from ITC, providing a more complete picture of the molecular recognition process.
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD), also known as X-ray crystallography, is the definitive method for determining the three-dimensional atomic structure of a molecule in its crystalline form. wikipedia.org The technique involves irradiating a well-ordered crystal of the compound with a beam of X-rays. wikipedia.org The crystal diffracts the X-rays into a specific pattern of reflections, and by measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. wikipedia.org From this map, the precise arrangement of atoms, bond lengths, and bond angles can be determined.
For a molecule like this compound, XRD analysis can provide:
The exact molecular conformation in the solid state.
Detailed information on intramolecular bonding and stereochemistry.
Insights into intermolecular interactions within the crystal lattice, such as hydrogen bonding networks, which can be relevant to its interactions with biological targets.
While the crystal structure of larger aminoglycosides containing the this compound moiety complexed with their RNA targets has been determined, the crystallographic data for isolated this compound is not widely reported. A successful XRD analysis would yield a set of crystallographic parameters that describe the crystal's unit cell and symmetry, as illustrated in the hypothetical table below.
Hypothetical Crystallographic Data for this compound (This data is for illustrative purposes only and does not represent actual experimental results.)
| Crystallographic Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Unit Cell Dimensions (a, b, c) | a = 8.5 Å, b = 12.3 Å, c = 15.1 Å |
| Unit Cell Angles (α, β, γ) | α = 90°, β = 90°, γ = 90° |
| Resolution | 1.2 Å |
This structural information is invaluable for computational modeling, structure-activity relationship (SAR) studies, and for understanding the precise stereochemical requirements for its biological activity.
Future Research Directions in Ribosylparomamine Studies
Exploration of Novel Ribosylparomamine Analogues with Tailored Activities
A primary direction in this compound research is the synthesis and evaluation of novel analogues designed to overcome existing limitations, particularly enzymatic inactivation by bacteria. The goal is to create derivatives with tailored activities, such as enhanced potency against resistant pathogens or reduced toxicity. nih.govnih.govresearchgate.netresearchgate.net
Structure-activity relationship (SAR) studies are fundamental to this effort. mdpi.comnih.govresearchgate.net By systematically modifying the this compound scaffold and assessing the impact on antibacterial and antiribosomal activity, researchers can identify which chemical modifications are essential for efficacy. For instance, modifications at the 5”-position of the ribofuranosyl moiety are being explored to circumvent the action of aminoglycoside phosphotransferases (APHs), a common family of resistance enzymes. nih.gov One study found that replacing the vulnerable 5"-hydroxy group with a formamido group not only overcame the action of the APH(3')-Ia isozyme but also maintained excellent antibacterial activity while increasing selectivity for bacterial over eukaryotic ribosomes, which could predict lower ototoxicity. nih.gov
The synthesis of these novel analogues often involves complex, multi-step chemical processes. Researchers utilize various techniques, including perbenzoylation, desilylation, triflation, and azide (B81097) displacement to strategically introduce new functional groups. nih.gov The resulting compounds are then tested against a panel of pathogens, including multidrug-resistant strains, to determine their minimum inhibitory concentrations (MICs).
Table 1: Examples of this compound Analogue Modifications and Their Effects
| Modification Site | Modification Type | Observed Effect | Rationale |
|---|---|---|---|
| 5"-position | Deoxy-formamido substitution | Overcomes APH(3')-Ia resistance, retains antibacterial activity, increases ribosomal selectivity. nih.gov | Blocks the site of enzymatic phosphorylation by a key resistance enzyme. nih.gov |
| 5"-position | Amino or substituted amino group | Overcomes APH action but reduces selectivity for bacterial ribosomes. nih.gov | Introduction of a basic group can alter binding affinity and selectivity. nih.gov |
| 3C-position (Ribose) | Aminoalkyl substitution | Retains activity against APH enzymes and shows strong inhibition of bacterial ribosomes. mdpi.com | Creates a carbon-carbon bond that is not susceptible to enzymatic cleavage. mdpi.com |
These tailored modifications aim to create next-generation aminoglycosides that can effectively combat infections caused by resistant bacteria. researchgate.net
Understanding Resistance Evolution in Complex Biological Systems
The clinical utility of aminoglycosides like paromomycin (B158545) is consistently threatened by the evolution of bacterial resistance. frontiersin.org Future research will delve deeper into the molecular and evolutionary pathways that lead to resistance, providing critical knowledge for the development of more durable antibiotics. nih.gov
Bacteria employ several strategies to resist aminoglycosides. reactgroup.org The most prevalent mechanism is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs). nih.govmdpi.com These enzymes, which include N-acetyltransferases (AACs), O-nucleotidyltransferases (ANTs), and O-phosphotransferases (APHs), alter the structure of this compound, preventing it from binding effectively to its ribosomal target. nih.govasm.org
Another significant mechanism is the alteration of the drug's target, the bacterial ribosome. nih.gov This can occur through mutations in ribosomal RNA or proteins, or through enzymatic modification of the ribosome itself, such as methylation by 16S rRNA methyltransferases (RMTases). nih.govoup.com RMTases can confer high-level resistance to a broad range of aminoglycosides. nih.gov
Additionally, bacteria can develop resistance by reducing the intracellular concentration of the drug. This is achieved by decreasing the permeability of the cell membrane or by actively pumping the antibiotic out of the cell using efflux pumps. nih.govresearchgate.netumn.edu
Table 2: Key Mechanisms of Aminoglycoside Resistance
| Mechanism Category | Specific Mechanism | Description |
|---|---|---|
| Drug Inactivation | Aminoglycoside-Modifying Enzymes (AMEs) | Enzymes (AACs, ANTs, APHs) covalently modify the antibiotic, preventing it from binding to the ribosome. nih.govresearchgate.net |
| Target Modification | 16S rRNA Methyltransferases (RMTases) | Enzymes methylate the 16S rRNA at the antibiotic binding site, reducing drug affinity. oup.com |
| Target Modification | Ribosomal Mutations | Spontaneous mutations in ribosomal protein or RNA genes alter the structure of the binding site. nih.gov |
| Reduced Drug Accumulation | Decreased Permeability | Changes to the bacterial cell envelope reduce the uptake of the antibiotic. reactgroup.org |
| Reduced Drug Accumulation | Efflux Pumps | Membrane proteins actively transport the antibiotic out of the bacterial cell. nih.govumn.edu |
Understanding how these resistance mechanisms emerge and spread is crucial. Many resistance genes are located on mobile genetic elements like plasmids and transposons, allowing for horizontal gene transfer between different bacterial species. nih.govumn.edu Experimental evolution studies, where bacteria are exposed to increasing concentrations of an antibiotic in a controlled environment, can reveal the specific mutational pathways that lead to high-level resistance. frontiersin.org This knowledge is vital for predicting and potentially circumventing future resistance trends.
Development of Advanced Structural and Analytical Methodologies for this compound Characterization
A precise understanding of the three-dimensional structure of this compound and its interactions with biological targets is essential for rational drug design. Future research will increasingly rely on sophisticated analytical techniques to characterize these molecules at an atomic level. shuimubio.comresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of compounds in solution. outsourcedpharma.combruker.com It can be used to confirm the chemical structure of newly synthesized analogues, assess their purity, and study their conformation. outsourcedpharma.comnih.gov Advanced NMR techniques can also map the binding site of this compound on its RNA target, revealing key interactions that are critical for its antibacterial activity. unl.eduresearchgate.net
Mass Spectrometry (MS) is another indispensable technique, valued for its high sensitivity. outsourcedpharma.com MS is used to determine the exact mass of a compound, confirming its identity, and can be used to identify and quantify impurities or degradation products. outsourcedpharma.com When combined with techniques like chemical cross-linking, MS can provide valuable information about protein-ligand interactions and conformational changes. shuimubio.comnih.gov
X-ray crystallography remains a gold standard for obtaining high-resolution 3D structures of molecules, including this compound bound to its ribosomal target. shuimubio.com These crystal structures provide a static snapshot of the binding interaction, offering invaluable insights for designing new derivatives that can evade resistance mechanisms. nih.gov
Table 3: Advanced Methodologies for this compound Characterization
| Methodology | Application in this compound Research | Type of Information Provided |
|---|---|---|
| NMR Spectroscopy | Structural confirmation of analogues; studying drug-RNA interactions. outsourcedpharma.comunl.edu | 3D structure in solution, binding site mapping, conformational dynamics. nih.gov |
| Mass Spectrometry (MS) | Molecular weight determination; impurity profiling; analysis of post-translational modifications. shuimubio.comoutsourcedpharma.com | Precise mass, chemical formula, identification of modifications. outsourcedpharma.com |
| X-ray Crystallography | High-resolution structural analysis of this compound-ribosome complexes. shuimubio.com | Atomic-level 3D structure of the binding pocket and drug interactions. nih.gov |
| Cryo-Electron Microscopy (Cryo-EM) | Structural analysis of large, flexible biomolecular complexes without crystallization. shuimubio.com | 3D structure of proteins and complexes in their near-native state. shuimubio.com |
The integration of these techniques provides a comprehensive picture of this compound's structure and function, guiding the development of more effective antibiotics.
Systems Biology Approaches to this compound-Cell Interactions
To fully comprehend the impact of this compound on a bacterial cell, researchers are moving beyond single-molecule studies to a more holistic, systems-level perspective. drugtargetreview.comfrontiersin.org Systems biology integrates large-scale datasets from genomics, transcriptomics, proteomics, and metabolomics to model the complex network of interactions within a cell. frontiersin.org This approach can reveal how bacteria respond and adapt to antibiotic stress. drugtargetreview.com
Transcriptomics, often using techniques like RNA-sequencing (RNA-Seq), measures the expression levels of all genes in a cell simultaneously. longdom.org By comparing the transcriptomes of bacteria treated with this compound to untreated bacteria, scientists can identify which genes and pathways are upregulated or downregulated in response to the drug. nih.govnih.gov This can uncover previously unknown defense mechanisms or cellular processes affected by the antibiotic. researchgate.net
Proteomics complements this by analyzing the entire set of proteins expressed by an organism. longdom.org Since proteins are the functional molecules of the cell, proteomic analysis provides a direct view of the cellular machinery's response to the antibiotic. mdpi.com Comparing transcriptomic and proteomic data can be particularly insightful, as the correlation between mRNA and protein levels is not always direct, revealing post-transcriptional layers of regulation. mdpi.comnih.gov
These 'omics' approaches can help answer key questions:
What global changes in gene and protein expression occur when a bacterium is exposed to this compound?
How do these changes contribute to either cell death or the development of resistance?
Can we identify novel targets by observing which cellular networks are most perturbed by the drug?
By building computational models based on this integrated data, systems biology aims to predict how a cell will react to this compound and to identify vulnerabilities that could be exploited by new therapeutic strategies. drugtargetreview.comfrontiersin.org
Leveraging this compound as a Molecular Probe in Fundamental Biological Research
Beyond its therapeutic applications, this compound's ability to specifically bind to RNA makes it a valuable tool for basic research. As a molecular probe, it can be used to investigate the structure, function, and dynamics of RNA molecules, particularly the ribosome.
By binding to the A-site of the 16S rRNA, this compound and its analogues can be used to study the intricate process of protein synthesis. nih.gov Researchers can introduce modified or fluorescently tagged versions of the compound to track its binding and observe its effect on ribosomal conformation and function in real-time. This can provide fundamental insights into the mechanics of translation and how it is regulated.
Furthermore, given the increasing recognition of RNA's role in a wide range of cellular processes beyond translation, this compound could potentially be adapted as a probe to target other structured RNA molecules. Its well-defined binding properties make it an excellent starting scaffold for designing new RNA-binding molecules with novel specificities. This could open up new avenues for studying the "RNA world" and potentially targeting RNA molecules involved in other diseases.
The use of this compound as a molecular probe allows scientists to dissect fundamental biological processes at a molecular level, contributing to a deeper understanding of cellular life that extends far beyond the immediate goal of developing new antibiotics.
Q & A
Q. Notes
- Avoid abbreviations (e.g., "MIC" is acceptable if defined).
- Data precision aligns with instrument specifications (e.g., HRMS ±0.001 Da) .
- Structural graphics should prioritize clarity over complexity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
